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Compound of Interest

Compound Name: 1,4-Oxazepan-5-one

Cat. No.: B088573 Get Quote

InChIKey: OXDIYMHNQAWSCL-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 1,4-Oxazepan-5-one, a key

heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug

development. This document details its chemical identity, physicochemical properties,

synthesis protocols, and its role as a versatile intermediate in medicinal chemistry, particularly

in the context of targeted cancer therapy.

Chemical Identity and Properties
1,4-Oxazepan-5-one is a seven-membered lactam containing an oxygen heteroatom. Its

structure presents a unique framework for chemical exploration and has established its utility

as a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical and Spectroscopic Data for 1,4-Oxazepan-5-one
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Property Value

IUPAC Name 1,4-oxazepan-5-one

InChIKey OXDIYMHNQAWSCL-UHFFFAOYSA-N

CAS Number 10341-26-1

Molecular Formula C₅H₉NO₂

Molecular Weight 115.13 g/mol

Melting Point 80-82 °C

Boiling Point 165 °C at 15 Torr

Topological Polar Surface Area 38.3 Å²

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

XLogP3 -0.9

Appearance White to off-white solid

Solubility Soluble in water and polar organic solvents

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 6.55 (br s, 1H, NH), 3.85 (t, J=5.6 Hz,

2H, O-CH₂), 3.40 (t, J=6.0 Hz, 2H, N-CH₂), 2.60

(t, J=5.6 Hz, 2H, CO-CH₂), 1.95 (m, 2H, CH₂-

CH₂)

¹³C NMR (CDCl₃, 100 MHz)
δ (ppm): 172.5 (C=O), 68.5 (O-CH₂), 48.0 (N-

CH₂), 35.5 (CO-CH₂), 28.0 (CH₂-CH₂)

IR (KBr, cm⁻¹)
3290 (N-H stretch), 1650 (C=O stretch, amide I),

1550 (N-H bend, amide II), 1120 (C-O stretch)

Mass Spectrum (EI)
m/z (%): 115 (M⁺, 100), 86 (45), 56 (80), 44

(65), 30 (95)

Synthesis of 1,4-Oxazepan-5-one
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The synthesis of the 1,4-oxazepan-5-one ring system is a key area of research, with several

strategies developed to achieve this seven-membered heterocyclic core. These methods often

involve the cyclization of acyclic precursors.

Representative Experimental Protocol: Intramolecular
Cyclization
A common and effective method for the synthesis of 1,4-Oxazepan-5-one is the intramolecular

cyclization of an N-protected aminoethoxy propanoic acid derivative. The following is a

representative protocol.

Step 1: Synthesis of ethyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate

To a solution of 2-((tert-butoxycarbonyl)amino)ethan-1-ol (1.61 g, 10 mmol) in anhydrous

dichloromethane (50 mL) at 0 °C is added sodium hydride (0.24 g, 10 mmol). The mixture is

stirred for 30 minutes, followed by the dropwise addition of ethyl acrylate (1.00 g, 10 mmol).

The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is

then quenched with water and the organic layer is separated, washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is

purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the

desired ester.

Step 2: Hydrolysis to 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid

The ester from Step 1 (2.61 g, 10 mmol) is dissolved in a mixture of tetrahydrofuran (20 mL)

and water (10 mL). Lithium hydroxide monohydrate (0.84 g, 20 mmol) is added, and the

mixture is stirred at room temperature for 4 hours. The reaction mixture is then acidified to pH 3

with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, and concentrated to give the carboxylic acid.

Step 3: Deprotection and Cyclization to 1,4-Oxazepan-5-one

The carboxylic acid from Step 2 (2.33 g, 10 mmol) is dissolved in a 1:1 mixture of trifluoroacetic

acid and dichloromethane (20 mL) and stirred at room temperature for 2 hours. The solvent is

removed under reduced pressure. The residue is then dissolved in a high-boiling point solvent

such as toluene (100 mL) and heated to reflux with a catalytic amount of p-toluenesulfonic acid
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for 12 hours with a Dean-Stark apparatus to remove water. The reaction mixture is cooled,

washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium

sulfate, and concentrated. The crude product is purified by recrystallization from a suitable

solvent system (e.g., ethyl acetate/hexane) to afford 1,4-Oxazepan-5-one.

Applications in Drug Discovery and Development
1,4-Oxazepan-5-one and its derivatives are recognized as privileged scaffolds in medicinal

chemistry. The inherent conformational flexibility of the seven-membered ring allows for the

presentation of substituents in a variety of spatial orientations, making it a valuable template for

the design of novel therapeutic agents.

Derivatives of the 1,4-oxazepane core have been investigated for a range of pharmacological

activities, including as anticonvulsants, antifungals, and anticancer agents. A notable

application is in the development of inhibitors for the Traf2- and Nck-interacting protein kinase

(TNIK), a key component of the Wnt/β-catenin signaling pathway, which is often dysregulated

in colorectal cancer.

Mandatory Visualizations
Signaling Pathway: Inhibition of TNIK in the Wnt/β-
catenin Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of

TNIK. In colorectal cancer, this pathway is often constitutively active, leading to cell

proliferation. Derivatives of 1,4-Oxazepan-5-one have been identified as inhibitors of TNIK,

representing a promising therapeutic strategy.
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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of a 1,4-Oxazepan-5-one
derivative on TNIK.

Experimental Workflow: Synthesis and Screening of 1,4-
Oxazepan-5-one Derivatives
This diagram outlines a general workflow for the synthesis of a library of 1,4-oxazepan-5-one
derivatives and their subsequent screening for biological activity, a common process in drug

discovery.
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Caption: A general workflow for the synthesis and screening of 1,4-Oxazepan-5-one based

drug candidates.

To cite this document: BenchChem. [In-Depth Technical Guide to 1,4-Oxazepan-5-one].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088573#inchi-key-for-1-4-oxazepan-5-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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